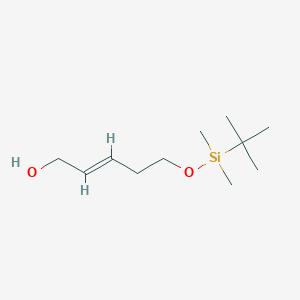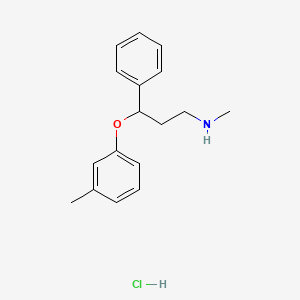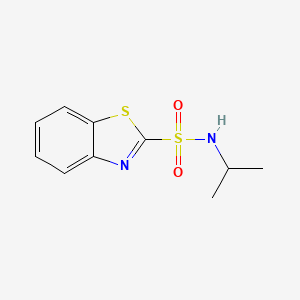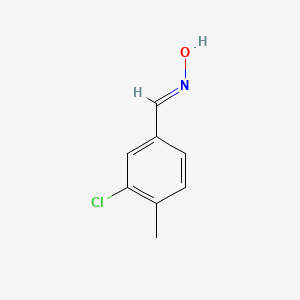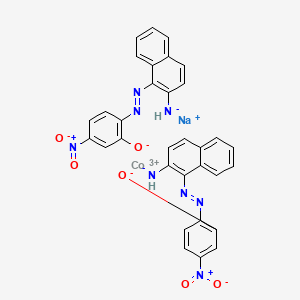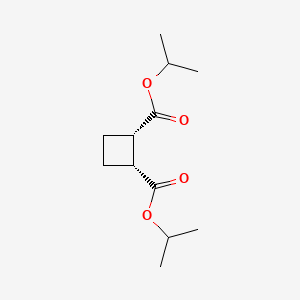![molecular formula C11H14O2 B13774297 trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)
trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane: is an organic compound with the molecular formula C11H14O2. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a phenylmethoxy group attached to the oxirane ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-methyl-3-[(phenylmethoxy)methyl]propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane can undergo oxidation reactions to form corresponding diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like ammonia (NH3), thiols (R-SH), and halides (R-X) are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted products depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It can also serve as a model compound for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its structural features make it a valuable scaffold for designing bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane involves its reactivity as an epoxide. Epoxides are highly strained and reactive due to the three-membered ring structure. This compound can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
- trans-2-Methyl-3-phenyl-2-propen-1-ol
- Methyl trans-3-methoxyacrylate
- (1S,2R)-2-[(phenylmethoxy)methyl]-3-cyclopenten-1-ol
Comparison: trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane is unique due to its oxirane ring and phenylmethoxy group. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Its structural features allow for diverse chemical transformations, which are not as readily achievable with other similar compounds .
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2,2-dimethyl-3-phenylmethoxyoxirane |
InChI |
InChI=1S/C11H14O2/c1-11(2)10(13-11)12-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI-Schlüssel |
APKNHOUYLVBIDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)OCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


